molecular formula C9H10ClN3 B13158057 N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 1848-73-3

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13158057
CAS No.: 1848-73-3
M. Wt: 195.65 g/mol
InChI Key: DYEPYIYOTWRPSJ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound belonging to the class of 2-aminoimidazoles (2-AI). This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry and drug discovery, frequently serving as a key pharmacophore in bioactive molecules . The 2-aminoimidazole core acts as a bioisostere for guanidine, triazoles, and benzamidine, making it a versatile building block for the design of novel therapeutic agents . Research Applications and Value: The 2-aminoimidazole scaffold is a structural component found in numerous FDA-approved drugs and experimental compounds targeting a wide range of biological pathways. Its research value is demonstrated in several areas: Medicinal Chemistry & Drug Discovery: This compound serves as a key intermediate for synthesizing more complex molecules. Researchers can utilize it to develop ligands for various biological targets. The core structure is present in compounds acting as antagonists of the H1 histamine receptor (e.g., emedastine, astemizole), anthelmintics (e.g., albendazole, mebendazole), and inhibitors of enzymes like dipeptidyl peptidase-4 (e.g., linagliptin) . Oncology Research: Imidazoline-based derivatives are investigated for their antiproliferative properties. For instance, the imidazoline skeleton is a structural part of Copanlisib, a selective pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor approved for the treatment of follicular lymphoma . Related hybrid compounds incorporating the 4,5-dihydro-1H-imidazole core are also explored as potential ligands for the Receptor for Advanced Glycation End-products (RAGE), which is involved in pathological processes including cancer and inflammation . Chemical Biology & Coordination Chemistry: The 2-aminoimidazole heterocyclic core has significant relevance in coordination chemistry and can be employed in the synthesis of organocatalysts . Handling and Storage: Please refer to the Safety Datasheet (SDS) for detailed handling, storage, and safety information. This product is intended for use by qualified researchers in a controlled laboratory setting.

Properties

CAS No.

1848-73-3

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13)

InChI Key

DYEPYIYOTWRPSJ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

General Synthetic Strategy

The synthesis of 4,5-dihydro-1H-imidazol-2-amine derivatives typically involves the formation of the imidazoline ring through cyclization reactions of appropriate precursors such as amidines, diamines, or amino-substituted intermediates with aldehydes or other carbonyl compounds. The key step is the construction of the N–C–N moiety characteristic of the imidazoline ring.

For this compound, the 4-chlorophenyl group is introduced via an arylamine precursor or by nucleophilic substitution on an imidazoline intermediate.

Specific Synthetic Routes

Cyclization of 4-chloroaniline with Ethylene Diamine Derivatives

One common approach involves reacting 4-chloroaniline with ethylene diamine or its derivatives under conditions that promote ring closure to form the imidazoline ring. This can be achieved by condensation with suitable aldehydes or through Mannich-type reactions.

Synthesis via Reaction of 2-Aminoimidazoline Precursors with 4-Chlorophenyl Halides

Another method includes the preparation of 2-amino-4,5-dihydro-1H-imidazole intermediates, which are then N-arylated using 4-chlorophenyl halides under nucleophilic aromatic substitution conditions or via palladium-catalyzed cross-coupling reactions.

Mannich Reaction-Based Synthesis

Mannich reactions involving 4-chloroaniline, formaldehyde, and ethylenediamine derivatives have been reported to yield this compound or its analogs. This approach allows for the introduction of the 4-chlorophenyl group and the imidazoline ring in a one-pot manner.

Representative Example from Literature

A study reported the synthesis of N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine derivatives, which are structurally related to this compound. In this work, the imidazoline ring was formed by reacting heteroaryl amines with formaldehyde and morpholine under mild conditions. The 4-chlorophenyl analog can be prepared similarly by substituting the heteroaryl amine with 4-chloroaniline.

Reaction Conditions and Yields

Typical reaction conditions for the synthesis involve:

  • Solvents: Methanol, ethanol, or dimethylformamide (DMF)
  • Temperature: Room temperature to reflux (20°C to 80°C)
  • Reaction time: 2 to 4 hours
  • Catalysts or additives: Sometimes mineral acids or bases such as NaOH or triethylamine are used to promote cyclization
  • Purification: Recrystallization from ethanol or methanol

Yields reported for related imidazoline derivatives range from moderate to good (40–70%) depending on the exact method and substituents.

Data Table: Summary of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Cyclization of 4-chloroaniline with ethylene diamine derivatives 4-chloroaniline, ethylene diamine, aldehyde Methanol, reflux, 2–4 h 50–65 Direct ring closure; requires control of pH
Mannich reaction 4-chloroaniline, formaldehyde, ethylenediamine Methanol, room temp, 2 h 40–60 One-pot synthesis; mild conditions
N-Arylation of 2-aminoimidazoline 2-aminoimidazoline, 4-chlorophenyl halide DMF, base, 60–80°C, 3–5 h 45–70 Cross-coupling or nucleophilic substitution
Reaction of 4-chloroaniline with formaldehyde and morpholine (analogous) 4-chloroaniline, formaldehyde, morpholine Methanol, room temp, 2 h ~60 Based on morpholinyl derivatives synthesis

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: this compound N-oxide

    Reduction: this compound amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial potential, with activity varying based on the position of substituents on the phenyl ring . N-(4-chlorophenyl) derivatives, along with N-(4-fluorophenyl) and N-(3-bromophenyl) chloroacetamides, exhibit high lipophilicity, facilitating their passage through cell membranes and making them promising for combating Gram-positive bacteria and pathogenic yeasts .

Biological Applications

4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has a significant role in treatment . 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine interacts with adrenergic receptors, modulating their activity and affecting physiological processes through enzyme inhibition and signaling cascade activation.

Medicinal Applications

Research suggests the potential of 5-(3,4-dichlorophenyl)-4,5-dihydro-1h-imidazol-2-amine in treating conditions like hypertension and diabetes because it interacts with specific receptors. Certain 2-aminoimidazole derivatives are present in FDA-approved bioactive molecules, such as histamine receptor antagonists, anthelmintic drugs, and DPP-4 inhibitors for type 2 diabetes treatment .

Synthesis of related compounds

The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with EMCA leads to 2,3-dihydroimidazo[1,2-a]pyrimidines and represents one of the synthetic methods of this . Imidazoles can be formed by combining a C2–N3 fragment with a N1–C4–C5 unit .

Cytotoxicity Testing

4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide inhibits the growth of cervical cancer SISO and bladder cancer RT-112 cell lines . N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-4-phenoxybenzenesulfonamide has selectivity towards the SISO cell line and induces apoptosis .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Substituent Effects on Basicity and Electronic Properties

The basicity (pKa) of aryl-substituted imidazolines is highly dependent on the electronic nature of substituents. For example:

  • N-Phenyl-4,5-dihydro-1H-imidazol-2-amine (pKa ~8.2): The unsubstituted phenyl group provides moderate basicity due to neutral resonance effects.
  • N-(4-Nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine (pKa ~6.8): The electron-withdrawing nitro group reduces basicity by destabilizing the protonated form .
  • N-(4-Chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine : The chloro substituent, though weakly electron-withdrawing, slightly lowers pKa (~7.5) compared to the phenyl analogue but retains higher basicity than nitro derivatives .

Table 1: Substituent Effects on Basicity

Compound Substituent pKa
N-Phenyl derivative -H ~8.2
N-(4-Chlorophenyl) derivative -Cl ~7.5
N-(4-Nitrophenyl) derivative -NO₂ ~6.8

Spectroscopic and Computational Insights

Vibrational spectroscopy (FTIR, Raman) and density functional theory (DFT) studies on 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine reveal key modes at 3350 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N vibration), consistent with the target compound’s spectral profile . Computational analyses further correlate HOMO-LUMO gaps with charge transfer efficiency, underscoring the role of the chloro substituent in modulating electronic properties .

Biological Activity

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, focusing on its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound features an imidazole ring that is crucial for its biological activity. Imidazole derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • Cytotoxicity Testing : A study evaluated the cytotoxic potency of several derivatives on human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112). The compound demonstrated IC50_{50} values ranging from 2.38 to 3.77 μM , indicating potent activity against these cell lines .
CompoundCell LineIC50_{50} (μM)
This compoundSISO2.38 - 3.77
Reference Drug (Cisplatin)SISO0.24 - 1.22

The anticancer effects of this compound may be attributed to multiple mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, with studies revealing increased percentages of early and late apoptotic cells upon treatment . Specifically, at IC50_{50} concentrations, around 10.2% of SISO cells exhibited early apoptosis.
  • Inhibition of Key Pathways : Research suggests that imidazole derivatives can influence pathways such as the epidermal growth factor receptor (EGFR) pathway and the Hedgehog signaling pathway, which are critical in tumor progression and metastasis .
  • Antioxidant Properties : Some studies indicate that compounds with imidazole scaffolds possess antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure. Variations in substituents on the imidazole ring or the phenyl group can significantly affect potency and selectivity against different cancer types.

Case Studies

A comparative analysis of various derivatives has highlighted the importance of substituent positioning and electronic effects:

  • Substituent Effects : Compounds with electron-withdrawing groups (e.g., chlorines) at specific positions on the phenyl ring generally exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

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